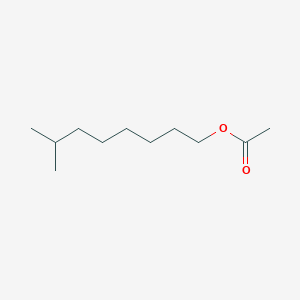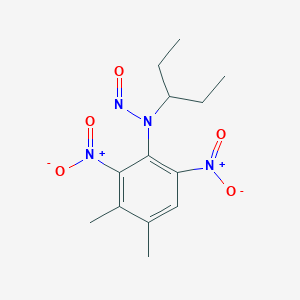
1-Chlorooctadecane
概要
説明
C₁₈H₃₇Cl . It is a long-chain alkyl halide, specifically a chlorinated derivative of octadecane. This compound is typically a colorless to slightly yellowish liquid at room temperature and is known for its hydrophobic properties .
作用機序
Target of Action
1-Chlorooctadecane is a long-chain chlorinated alkaneIt’s known that long-chain alkanes can interact with lipid membranes and proteins within the cell .
Mode of Action
It has been reported that it can be incorporated into a host monolayer of stearic acid . This suggests that it may interact with lipid membranes, potentially altering their properties and affecting the function of membrane-bound proteins.
Biochemical Pathways
It has been reported that this compound can be biodegraded and biotransformed by marine organisms, and incorporated into the fatty acids of microorganisms . This suggests that it may interact with metabolic pathways involved in lipid metabolism.
Pharmacokinetics
Its metabolism may involve biotransformation by marine organisms and incorporation into the fatty acids of microorganisms .
Result of Action
Its incorporation into lipid structures suggests that it may alter membrane properties and potentially affect the function of membrane-bound proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its biodegradation and biotransformation can be influenced by the presence of certain marine organisms . Additionally, its lipophilic nature suggests that it may be more stable and have increased efficacy in lipid-rich environments.
生化学分析
Biochemical Properties
It has been suggested that 1-Chlorooctadecane undergoes metabolism through oxidation into ω-chloro acid and then the classic β-oxidation pathway . This indicates that it may interact with enzymes involved in fatty acid oxidation.
Cellular Effects
Given its lipophilic nature, it may interact with lipid membranes and potentially influence membrane fluidity and function .
Molecular Mechanism
Its metabolism through the β-oxidation pathway suggests it may interact with enzymes involved in this process .
Temporal Effects in Laboratory Settings
It has been reported that this compound has a boiling point of 157-158 °C/1.5 mmHg (lit.) and a density of 0.849 g/mL at 25 °C (lit.) .
Metabolic Pathways
This compound is suggested to undergo metabolism through oxidation into ω-chloro acid and then the classic β-oxidation pathway . This indicates that it may interact with enzymes involved in fatty acid oxidation.
Transport and Distribution
Given its lipophilic nature, it may be expected to distribute within lipid-rich areas of cells and tissues .
Subcellular Localization
Given its lipophilic nature, it may localize to lipid-rich areas such as the cell membrane or lipid droplets .
準備方法
1-Chlorooctadecane can be synthesized through several methods, with one common approach being the chlorination of octadecanol. Here is a detailed synthetic route:
-
Synthetic Route: : The preparation of this compound from 1-octadecanol involves the reaction of 1-octadecanol with hydrogen chloride gas. The reaction is typically carried out in the presence of a catalyst such as N-n-octylalkylpyridinium chloride. The reaction mixture is heated to around 150°C, and hydrogen chloride gas is introduced in a slight stoichiometric excess. The water formed during the reaction is removed via distillation. The conversion rate of 1-octadecanol to this compound is reported to be around 99.8% .
-
Industrial Production: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the continuous feeding of reactants and efficient removal of by-products to ensure high yield and purity .
化学反応の分析
1-Chlorooctadecane undergoes various chemical reactions, including:
-
Substitution Reactions: : As an alkyl halide, this compound can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group to form octadecanol.
-
Reduction Reactions: : this compound can be reduced to octadecane using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Hydrodechlorination: : This reaction involves the removal of the chlorine atom, typically using a palladium catalyst supported on alumina in the presence of hydrogen gas. The major product of this reaction is octadecane .
科学的研究の応用
1-Chlorooctadecane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a standard for chromatographic analysis.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is employed in the production of surfactants, lubricants, and other specialty chemicals
類似化合物との比較
1-Chlorooctadecane can be compared with other long-chain alkyl halides such as:
1-Chlorotetradecane (C₁₄H₂₉Cl): Similar in structure but with a shorter carbon chain, leading to different physical properties such as lower melting and boiling points.
1-Chlorohexadecane (C₁₆H₃₃Cl): Also a long-chain alkyl halide but with two fewer carbon atoms, affecting its solubility and reactivity.
1-Bromooctadecane (C₁₈H₃₇Br): Similar in structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes
This compound is unique due to its specific chain length and the presence of a chlorine atom, which imparts distinct reactivity and physical properties compared to its analogs.
特性
IUPAC Name |
1-chlorooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQPJRPDRDVQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027536 | |
| Record name | Octadecyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Octadecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3386-33-2 | |
| Record name | 1-Chlorooctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3386-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003386332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-CHLOROOCTADECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecane, 1-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROOCTADECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73H8VD533I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















